2-Chloro-4-methoxy-6-methylpyrimidine

Catalog No.
S1900923
CAS No.
22536-64-7
M.F
C6H7ClN2O
M. Wt
158.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methoxy-6-methylpyrimidine

CAS Number

22536-64-7

Product Name

2-Chloro-4-methoxy-6-methylpyrimidine

IUPAC Name

2-chloro-4-methoxy-6-methylpyrimidine

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

InChI

InChI=1S/C6H7ClN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3

InChI Key

HBGCZKKCKKDPOI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)Cl)OC

Canonical SMILES

CC1=CC(=NC(=N1)Cl)OC

The exact mass of the compound 2-Chloro-4-methoxy-6-methylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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2-Chloro-4-methoxy-6-methylpyrimidine is an organic compound with the molecular formula C7H8ClN2O. This compound is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position, a methoxy group at the fourth position, and a methyl group at the sixth position on the pyrimidine ring. Its structure can be depicted as follows:

C7H8ClN2O\text{C}_7\text{H}_8\text{ClN}_2\text{O}

The unique arrangement of substituents influences its chemical properties and biological activities, making it a subject of interest in various fields of research.

  • Substitution Reactions: The chlorine atom can be replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
  • Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction processes, particularly affecting the oxidation state of nitrogen in the pyrimidine ring. Oxidation can be achieved using reagents like potassium permanganate or chromium trioxide, while reduction often employs hydrogen gas in the presence of a palladium catalyst .

Common Reaction Conditions

  • Substitution: Strong bases are typically used.
  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Hydrogen gas with palladium catalyst.

Research indicates that 2-chloro-4-methoxy-6-methylpyrimidine may exhibit significant biological activity, particularly in inhibiting methane monooxygenase, an enzyme crucial for aerobic methane oxidation. This inhibition could impact biochemical pathways related to methane metabolism, potentially influencing environmental and biological systems.

Several synthesis methods have been developed for 2-chloro-4-methoxy-6-methylpyrimidine:

  • From 2-Chloro-4-Nitropyridine: Reacting this compound with sodium methoxide in dioxane yields 2-chloro-4-methoxy-6-methylpyrimidine.
  • Using 4-Methoxy-2(1H)-Pyridone: Another approach involves starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
  • Microwave-Assisted Synthesis: A method involving zinc cyanide and palladium catalysts under microwave irradiation has also been reported, providing efficient yields .

The unique properties of 2-chloro-4-methoxy-6-methylpyrimidine make it valuable in various applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: The compound could be explored for its potential use in developing pesticides or herbicides due to its biological activity.

Studies on interaction mechanisms suggest that 2-chloro-4-methoxy-6-methylpyrimidine may interact with specific biological targets, leading to alterations in their functions. This interaction is particularly relevant in the context of methane oxidation processes, where it may inhibit key enzymatic activities .

Several compounds share structural similarities with 2-chloro-4-methoxy-6-methylpyrimidine:

Compound NameStructural DifferencesUnique Features
2-Chloro-4-methylpyrimidineLacks methoxy groupSimpler structure; fewer functional groups
2-Chloro-4-methoxypyridineLacks methyl groupDifferent biological activity profile
2-Chloro-6-methylpyridineLacks methoxy groupDifferent reactivity patterns due to substitution

Uniqueness

The uniqueness of 2-chloro-4-methoxy-6-methylpyrimidine lies in its combination of chlorine, methoxy, and methyl substituents on the pyrimidine ring. This specific substitution pattern significantly influences its reactivity and interactions with biological targets, distinguishing it from other similar compounds .

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-4-methoxy-6-methylpyrimidine

Dates

Last modified: 08-16-2023

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